Regioisomeric Specificity: 6-(Pyrazol-1-yl)pyridine-3-carboximidamide vs. 5-(Pyrazol-1-yl)pyridine-2-carboximidamide Scaffold
The target compound positions the carboximidamide group at the pyridine 3-position and the pyrazole at the 6-position. This regioisomer is structurally distinct from the commercially available 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide (CAS 1546795-68-9) . Literature on pyrazole-pyridine carboximidamide series demonstrates that regioisomeric variation alters the spatial orientation of the hydrogen-bond-donating amidine group, which directly impacts molecular recognition at biological targets such as kinases and G-protein-coupled receptors [1]. The 3-carboximidamide isomer positions the amidine moiety para to the pyrazole attachment, creating a linear donor–acceptor axis, whereas the 2-carboximidamide isomer places the amidine ortho to the pyrazole, producing a bent geometry. No direct head-to-head biological comparison of these two specific isomers has been published; however, the distinct vector profiles are a well-established determinant of target selectivity in fragment-based drug discovery [1].
| Evidence Dimension | Regioisomeric connectivity (pyrazole position on pyridine and carboximidamide position) |
|---|---|
| Target Compound Data | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboximidamide |
| Comparator Or Baseline | 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide (CAS 1546795-68-9); 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carboximidamide |
| Quantified Difference | No quantitative biological difference available for these specific isomers; spatial vector difference is qualitative but structurally unambiguous |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and InChI; biological relevance inferred from general principles of scaffold-based drug design |
Why This Matters
Substituting a different regioisomer would alter the trajectory of the amidine hydrogen-bond donor and pyrazole hydrophobic contacts, potentially abolishing target binding and invalidating structure-activity relationship (SAR) data obtained with the correct isomer.
- [1] Ferreira LG, Andricopulo AD. From protein structure to small-molecule drugs: the role of fragment-based drug discovery in kinase inhibitor development. Expert Opin Drug Discov. 2019;14(3):275-287. doi:10.1080/17460441.2019.1567484. View Source
